molecular formula C8H5F3N2O3S B12954497 1H-Indazol-7-yl trifluoromethanesulfonate

1H-Indazol-7-yl trifluoromethanesulfonate

Cat. No.: B12954497
M. Wt: 266.20 g/mol
InChI Key: NMNSIXPNRMMDKQ-UHFFFAOYSA-N
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Description

1H-Indazol-7-yl trifluoromethanesulfonate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .

Preparation Methods

The synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate typically involves the formation of the indazole core followed by the introduction of the trifluoromethanesulfonate group. One common method for synthesizing indazoles is through the cyclization of ortho-substituted benzylidenehydrazines. This can be achieved using various starting materials such as ortho-fluorobenzaldehyde and hydrazine . The trifluoromethanesulfonate group can then be introduced using trifluoromethanesulfonic anhydride under appropriate reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize byproducts .

Chemical Reactions Analysis

1H-Indazol-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include metal catalysts like copper(II) acetate and oxidizing agents such as oxygen . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indazol-7-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The indazole core can bind to specific enzymes or receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound’s reactivity and binding affinity by acting as an electron-withdrawing group . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F3N2O3S

Molecular Weight

266.20 g/mol

IUPAC Name

1H-indazol-7-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)

InChI Key

NMNSIXPNRMMDKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2

Origin of Product

United States

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